molecular formula C14H14FN7 B2985357 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine CAS No. 2380088-01-5

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B2985357
CAS No.: 2380088-01-5
M. Wt: 299.313
InChI Key: GVAQLZYUCTYQMP-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine is a high-purity chemical compound designed for research applications in medicinal chemistry and oncology. This complex molecule features a pyrrolo[3,2-d]pyrimidine core, a privileged scaffold in drug discovery known for its ability to inhibit various protein kinases . The structure is further functionalized with a piperazine linker and a 5-fluoropyrimidin-4-yl group, a substitution pattern that is frequently employed to enhance target binding and optimize physicochemical properties . The primary research value of this compound lies in its potential as a kinase inhibitor scaffold. Pyrrolopyrimidine derivatives are well-established in scientific literature as potent inhibitors of key cancer-related kinases . For instance, closely related N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas have been reported as novel inhibitors of VEGFR and FGFR kinases, which are critical targets in angiogenesis and tumor proliferation . Furthermore, 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as Akt inhibitors with significant antiproliferative effects, demonstrating the general utility of this chemical class in developing targeted cancer therapeutics . The piperazine moiety, as seen in other contexts, can form additional interactions within the kinase active site, potentially contributing to improved potency and selectivity . This compound is offered for research use as a tool compound to investigate signaling pathways, explore structure-activity relationships (SAR) in kinase inhibitor design, and screen for potential anticancer activity. It is supplied with guaranteed quality and stability for experimental purposes. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN7/c15-10-7-16-8-19-13(10)21-3-5-22(6-4-21)14-12-11(1-2-17-12)18-9-20-14/h1-2,7-9,17H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAQLZYUCTYQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2F)C3=NC=NC4=C3NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine derivatives.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolo[3,2-d]pyrimidine core is replaced by a piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine

  • Target Compound : Pyrrolo[3,2-d]pyrimidine core (7-membered bicyclic system with a pyrrole fused to pyrimidine).
  • Analog () : Pyrazolo[3,4-d]pyrimidine core replaces the pyrrole ring with pyrazole.
    • Impact : The pyrazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity but reducing aromaticity compared to pyrrolo-pyrimidine. This may alter binding specificity in enzyme active sites .

Thieno[2,3-d]pyrimidine Derivatives

  • Analog (): Features a thieno[2,3-d]pyrimidine core (thiophene fused to pyrimidine).

Substituent Modifications on Piperazine/Piperidine

Fluoropyrimidine vs. Fluoropiperidine Substituents

  • Target Compound : 5-Fluoropyrimidin-4-yl group on piperazine.
  • Analog () : Fluorinated piperidine (3R-fluoropiperidin-1-yl) attached to pyrrolo[2,3-d]pyrimidine.
    • Impact : The fluoropiperidine introduces stereochemistry (R-configuration), which may enhance target selectivity but complicate synthesis. The fluoropyrimidine in the target compound provides a planar, aromatic substituent conducive to π-π stacking interactions .

Arylpiperazine Variations

  • Analog () : Piperazine linked to a benzo[d]oxazol-2-yl group in PDE4 inhibitors.
    • Impact : Bulky aromatic substituents like benzooxazole may improve potency but reduce solubility. The target’s fluoropyrimidine substituent balances hydrophobicity and polarity .

Physicochemical Properties

Property Target Compound 5-Fluoro-2,4-dimethyl-6-(4-{pyrazolo[3,4-d]pyrimidin-4-yl}piperazinyl)pyrimidine Thieno[2,3-d]pyrimidine ()
Molecular Formula C15H14FN7 C15H17FN8 C19H14Cl2F2N4S
Molecular Weight (g/mol) ~327.3 328.35 ~455.3
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher due to methyl groups) ~4.2 (high due to thiophene and Cl/F)
Hydrogen Bond Acceptors 7 8 6

Biological Activity

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrimidine derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C16H20FN7O\text{C}_{16}\text{H}_{20}\text{F}\text{N}_7\text{O}

This compound features a pyrrolo[3,2-d]pyrimidine core with a piperazine moiety and a fluorinated pyrimidine substituent, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyridine have shown promising results in inhibiting tumor cell growth. In one study, a related compound demonstrated an EC50 value of 190 nM against human leukemia cells, indicating moderate potency compared to standard treatments like methotrexate (EC50 = 12.5 nM) .

Table 1: Anticancer Activity of Pyrrolo Derivatives

CompoundCell LineEC50 (nM)Reference
Compound 1CCRF-CEM (Leukemia)190
MethotrexateCCRF-CEM12.5
Compound 2Various Tumor Lines≤10^-7 M

Antimicrobial Activity

Pyrrolo derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities without causing toxicity to normal cells. For example, specific modifications in the structure have led to increased solubility and stability, enhancing their efficacy against various pathogens .

Table 2: Antimicrobial Activity of Pyrrolo Derivatives

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)Reference
Compound ABacterial0.5 µg/mL
Compound BFungal1.0 µg/mL

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of key biological pathways involved in disease progression.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyrrolo derivatives against cancer cell lines. The results indicated that the introduction of specific substituents at the piperazine ring significantly enhanced anticancer activity. Notably, compounds with fluorinated groups showed improved potency against multiple cancer types .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of pyrrolo derivatives highlighted their effectiveness against resistant strains of bacteria. The study found that certain structural modifications could enhance solubility and bioavailability, leading to improved therapeutic outcomes in vivo .

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